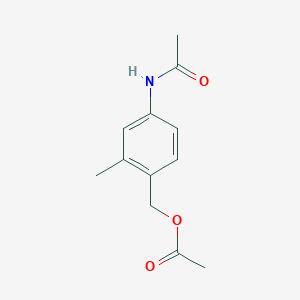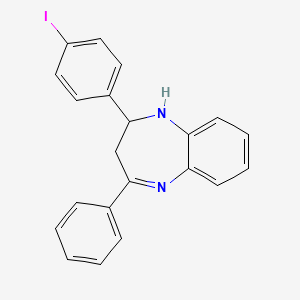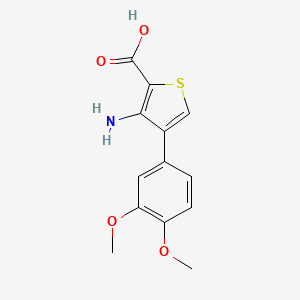
3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines an oxirane ring, a phenyl group, and a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the oxirane ring. The final step involves the formation of the carboxamide group.
Quinoline Core Synthesis: The quinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Phenyl Group Introduction: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Oxirane Ring Formation: The oxirane ring can be formed by the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Carboxamide Formation: The final step involves the reaction of the intermediate with isopropylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is investigated for use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Wirkmechanismus
The mechanism of action of 3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The oxirane ring can form covalent bonds with nucleophilic sites on DNA, leading to DNA damage and inhibition of replication. Additionally, the compound can inhibit topoisomerase enzymes, preventing the relaxation of supercoiled DNA and thereby inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Oxiran-2-yl)-2-phenylquinoline-4-carboxamide: Lacks the N,N-di(propan-2-yl) substitution, leading to different chemical properties and biological activities.
2-Phenylquinoline-4-carboxamide: Lacks both the oxirane ring and the N,N-di(propan-2-yl) substitution, resulting in a simpler structure with distinct reactivity.
3-(Oxiran-2-yl)quinoline-4-carboxamide:
Uniqueness
3-(Oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide is unique due to its combination of an oxirane ring, a phenyl group, and a quinoline moiety, along with the N,N-di(propan-2-yl) substitution. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and industrial chemistry.
Eigenschaften
CAS-Nummer |
650607-41-3 |
|---|---|
Molekularformel |
C24H26N2O2 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
3-(oxiran-2-yl)-2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H26N2O2/c1-15(2)26(16(3)4)24(27)21-18-12-8-9-13-19(18)25-23(22(21)20-14-28-20)17-10-6-5-7-11-17/h5-13,15-16,20H,14H2,1-4H3 |
InChI-Schlüssel |
ZSAFOIKNMPJBNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
![3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12604070.png)



![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)




